molecular formula C18H20FN5O2S B2497675 1-((3-Fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide CAS No. 851810-43-0

1-((3-Fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide

Cat. No. B2497675
CAS RN: 851810-43-0
M. Wt: 389.45
InChI Key: FAFXLJWVGAWUOI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to the specified structure often involves complex reactions utilizing fluorophenyl and thiazolo[3,2-b][1,2,4]triazol rings. For example, Liu et al. (2009) synthesized a series of 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl) piperidine-4-carboxamides with positive inotropic activity, indicating a method that could potentially apply to the synthesis of our compound of interest (Liu et al., 2009). Although the exact synthesis of "1-((3-Fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide" was not found, these methodologies could be adapted for its synthesis.

Molecular Structure Analysis

The structural characterization of similar compounds has been achieved through various spectroscopic techniques and crystallography. For instance, Sanjeevarayappa et al. (2015) provided detailed characterization, including X-ray diffraction studies, of a tert-butyl piperazine carboxylate derivative, offering insights into how the molecular structure of related compounds can be analyzed (Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

Compounds with the thiazolo[3,2-b][1,2,4]triazol moiety often exhibit notable chemical reactivity. For example, Huang et al. (2010) discussed the synthesis of 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine as novel moieties for fluoroquinolones, indicating the potential for diverse chemical reactions and the formation of compounds with significant antibacterial activity (Huang et al., 2010).

Physical Properties Analysis

The physical properties of compounds such as solubility, melting point, and stability are crucial for their application in medicinal chemistry. While specific data on "this compound" was not found, studies on related compounds, such as those by Shukla et al. (2017), which detailed the crystal structure and theoretical analysis of intermolecular interactions in triazole derivatives, provide a basis for understanding the physical properties that could be expected (Shukla et al., 2017).

Scientific Research Applications

Synthesis and Biological Activity

Research on similar compounds, such as bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, has demonstrated significant 5-HT2 antagonist activity. These compounds, with structural elements related to the compound , have shown potential in modulating serotonin receptors, which could have implications for psychiatric and neurological disorders (Watanabe et al., 1992).

Another study focused on the synthesis and inotropic evaluation of 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl) piperidine-4-carboxamides, finding that some derivatives exhibited favorable activity compared to the standard drug, milrinone. This suggests potential cardiovascular applications (Liu et al., 2009).

Antimicrobial and Antifungal Activity

Compounds incorporating the thiazolo[3,2-b][1,2,4]triazol framework have been synthesized and evaluated for their antimicrobial and antifungal activities. Studies have shown that these compounds possess significant biological activity against various microorganisms, highlighting their potential as new antimicrobial agents (Suresh, Lavanya, & Rao, 2016).

Anticancer Potential

The investigation of derivatives with similar structural features has also revealed anticancer activities. For example, novel enaminones, which serve as building blocks for the synthesis of substituted pyrazoles, have shown antitumor and antimicrobial activities. These findings underscore the potential of such compounds in the development of new anticancer therapies (Riyadh, 2011).

Mechanism of Action

Target of Action

The compound belongs to the class of thiazole derivatives . Thiazoles are known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects Thiazole derivatives are known to interact with a variety of biological targets depending on their specific structural features .

Mode of Action

For instance, they can act as inhibitors, agonists, or antagonists, depending on the specific target and the structural features of the compound . The presence of the fluorophenyl and hydroxy-methylthiazolo-triazol groups in the compound may influence its mode of action .

Biochemical Pathways

Thiazole derivatives are known to affect a variety of biochemical pathways depending on their specific targets . For instance, they can influence pathways related to inflammation, oxidative stress, cell proliferation, and apoptosis, among others .

Pharmacokinetics

The solubility of thiazole derivatives in water, alcohol, and ether may influence their absorption and distribution. The presence of the fluorophenyl and hydroxy-methylthiazolo-triazol groups in the compound may also influence its metabolism and excretion .

Result of Action

Thiazole derivatives are known to exert a variety of effects at the molecular and cellular levels, depending on their specific targets and mode of action . For instance, they can induce cell death, inhibit cell proliferation, reduce inflammation, and neutralize oxidative stress, among other effects .

Action Environment

Factors such as ph, temperature, and the presence of other substances can influence the action of thiazole derivatives . The specific structural features of the compound, including the presence of the fluorophenyl and hydroxy-methylthiazolo-triazol groups, may also influence its stability .

properties

IUPAC Name

1-[(3-fluorophenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN5O2S/c1-10-21-18-24(22-10)17(26)15(27-18)14(12-3-2-4-13(19)9-12)23-7-5-11(6-8-23)16(20)25/h2-4,9,11,14,26H,5-8H2,1H3,(H2,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAFXLJWVGAWUOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)F)N4CCC(CC4)C(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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